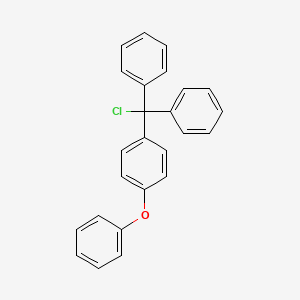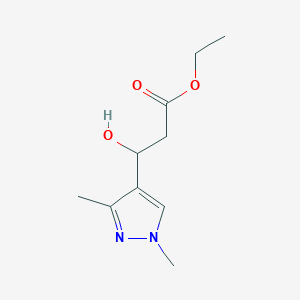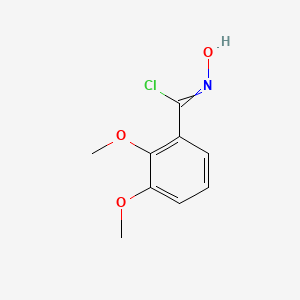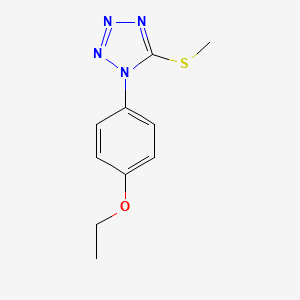![molecular formula C14H9BrN2O3 B13680576 2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid is a compound with the molecular formula C14H9BrN2O3 and a molecular weight of 333.14 g/mol . This compound is characterized by the presence of a 7-azaindole moiety linked to a bromobenzoic acid structure. The 7-azaindole core is known for its biological activity and has been used in the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid typically involves the coupling of a 7-azaindole derivative with a bromobenzoic acid precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 7-azaindole is reacted with a bromobenzoic acid under basic conditions . The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield dehalogenated products, and substitution may yield various substituted derivatives .
Scientific Research Applications
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid involves its interaction with specific molecular targets and pathways. For example, derivatives of 7-azaindole have been shown to inhibit tyrosine protein kinase SRC, which plays a role in cell signaling and proliferation . The compound may also interact with other proteins and enzymes involved in cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Azaindole: The parent compound, which serves as a core structure for many derivatives.
4-Bromobenzoic Acid: A precursor used in the synthesis of the target compound.
Other 7-Azaindole Derivatives: Compounds with similar structures but different substituents, such as 7-azaindole-5-boronic acid pinacol ester.
Uniqueness
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid is unique due to its specific combination of the 7-azaindole core and the bromobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H9BrN2O3 |
|---|---|
Molecular Weight |
333.14 g/mol |
IUPAC Name |
4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid |
InChI |
InChI=1S/C14H9BrN2O3/c15-9-1-2-11(14(18)19)12(6-9)20-10-5-8-3-4-16-13(8)17-7-10/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
FURQRSGOTVLZPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=CN=C3C(=C2)C=CN3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


dimethylsilane](/img/structure/B13680494.png)


![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13680506.png)






![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)
![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)

